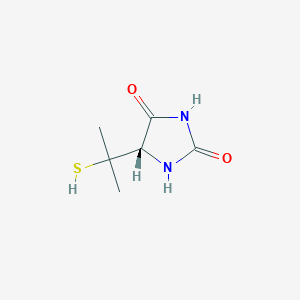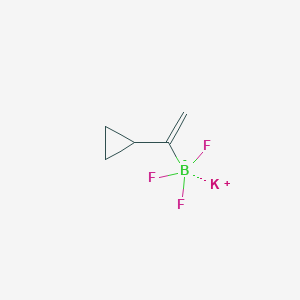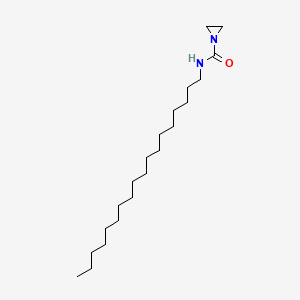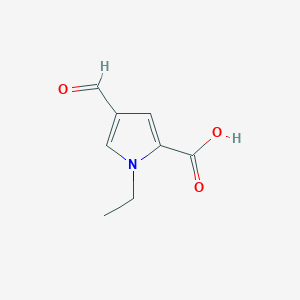![molecular formula C12H11N3O2 B12948271 2-(1H-Benzo[d]imidazol-2(3H)-ylidene)-1-cyanoethyl acetate](/img/structure/B12948271.png)
2-(1H-Benzo[d]imidazol-2(3H)-ylidene)-1-cyanoethyl acetate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-(1H-Benzo[d]imidazol-2(3H)-ylidene)-1-cyanoethyl acetate is a complex organic compound that belongs to the benzimidazole family Benzimidazoles are known for their diverse biological activities and are widely used in medicinal chemistry
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-(1H-Benzo[d]imidazol-2(3H)-ylidene)-1-cyanoethyl acetate typically involves the reaction of benzimidazole derivatives with cyanoethyl acetate. One common method involves the use of sodium borohydride (NaBH4) as a reducing agent in ethanol as a solvent . The reaction proceeds with good to excellent yields, making it a viable method for laboratory-scale synthesis.
Industrial Production Methods
While specific industrial production methods for this compound are not extensively documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions, such as temperature, pressure, and solvent choice, to ensure high yield and purity on an industrial scale.
化学反应分析
Types of Reactions
2-(1H-Benzo[d]imidazol-2(3H)-ylidene)-1-cyanoethyl acetate undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form different derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like NaBH4.
Substitution: It can undergo nucleophilic substitution reactions, particularly at the benzimidazole ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Sodium borohydride (NaBH4) in ethanol is commonly used.
Substitution: Nucleophiles such as amines and thiols can be used under mild conditions.
Major Products Formed
The major products formed from these reactions include various substituted benzimidazole derivatives, which can have enhanced biological activities and different chemical properties .
科学研究应用
2-(1H-Benzo[d]imidazol-2(3H)-ylidene)-1-cyanoethyl acetate has several scientific research applications:
Chemistry: It is used as a precursor for synthesizing other complex organic molecules.
Biology: The compound has shown potential in biological assays, particularly in cancer research.
Industry: It can be used in the synthesis of dyes, pigments, and other industrial chemicals.
作用机制
The mechanism of action of 2-(1H-Benzo[d]imidazol-2(3H)-ylidene)-1-cyanoethyl acetate involves its interaction with specific molecular targets. In cancer research, it has been shown to inhibit the epidermal growth factor receptor (EGFR) tyrosine kinase, which plays a crucial role in cell signaling pathways related to cell growth and survival . By inhibiting EGFR, the compound can induce apoptosis (programmed cell death) in cancer cells, thereby exhibiting its anticancer effects.
相似化合物的比较
Similar Compounds
2-(1H-Benzo[d]imidazol-2-yl)-3-(4-(piperazin-1-yl)phenyl)propanenitrile: Another benzimidazole derivative with potential anticancer activity.
Ethyl 2-(1H-benzo[d]imidazol-2-yl)acetate: Used in the synthesis of various heterocyclic compounds with biological activities.
Uniqueness
2-(1H-Benzo[d]imidazol-2(3H)-ylidene)-1-cyanoethyl acetate stands out due to its specific structure, which allows it to interact uniquely with molecular targets like EGFR. This specificity can lead to more targeted therapeutic effects with potentially fewer side effects compared to other compounds .
属性
分子式 |
C12H11N3O2 |
|---|---|
分子量 |
229.23 g/mol |
IUPAC 名称 |
[1-cyano-2-(1,3-dihydrobenzimidazol-2-ylidene)ethyl] acetate |
InChI |
InChI=1S/C12H11N3O2/c1-8(16)17-9(7-13)6-12-14-10-4-2-3-5-11(10)15-12/h2-6,9,14-15H,1H3 |
InChI 键 |
SLSIRKNMUPMMBR-UHFFFAOYSA-N |
规范 SMILES |
CC(=O)OC(C=C1NC2=CC=CC=C2N1)C#N |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。






![3-(Bicyclo[1.1.1]pentan-1-yl)-4,5,6,7-tetrahydro-2H-pyrazolo[4,3-c]pyridine](/img/structure/B12948209.png)






![8,8-Difluoro-5-oxa-2-azaspiro[3.4]octane hydrochloride](/img/structure/B12948281.png)

![tert-Butyl 8-fluoro-8-(hydroxymethyl)-2-oxa-6-azaspiro[3.4]octane-6-carboxylate](/img/structure/B12948287.png)
